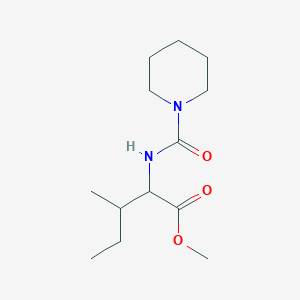

Methyl 3-methyl-2-(piperidine-1-carbonylamino)pentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

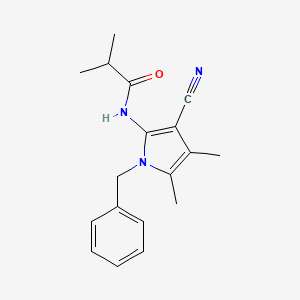

“Methyl 3-methyl-2-(piperidine-1-carbonylamino)pentanoate” is an ester derived from a piperidine carboxylic acid . Piperidines are six-membered heterocyclic compounds containing one nitrogen atom . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound would likely include a piperidine ring attached to a carbonyl group (C=O), forming an amide, and a methyl ester group. The exact structure would depend on the positions of these groups on the piperidine ring .Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “Methyl 3-methyl-2-(piperidine-1-carbonylamino)pentanoate” can undergo would depend on its exact molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. Esters generally have pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .Scientific Research Applications

Catalytic Applications

Methyl 3-methyl-2-(piperidine-1-carbonylamino)pentanoate and related compounds have been studied for their roles in catalytic processes. For example, the cobalt carbonyl-catalyzed hydroesterification of butadiene with carbon monoxide and methanol is a significant reaction, yielding products like methyl 3-pentenoate, which further undergoes hydroformylation and hydromethoxycarbonylation to produce valuable chemical intermediates such as dimethyl adipate and methyl 5-formylpentanoate. These reactions demonstrate the compound's utility in synthesizing esters and aldehydes crucial in industrial chemistry (Matsuda, 1973).

Synthesis of Piperidine Derivatives

Piperidine derivatives, related to fentanyl and carfentanil, have been synthesized for their pharmacological properties. These derivatives, such as 1-(arylethyl)-4-(acylamino)-4-[(acyloxy)-methyl]piperidines, exhibit potent narcotic agonist activities, highlighting their relevance in developing new analgesic agents. The synthesis and evaluation of these compounds contribute to understanding the structure-activity relationship vital for medicinal chemistry (Colapret et al., 1989).

Anticancer Applications

Research into amino acetate functionalized Schiff base organotin(IV) complexes, derived from potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate, reveals their potential as anticancer drugs. These complexes have shown significant cytotoxicity against various human tumor cell lines, suggesting their utility in developing new cancer therapies. The study underscores the importance of organotin(IV) compounds in medicinal chemistry and oncology research (Basu Baul et al., 2009).

Novel Organic Syntheses

The synthesis of unsymmetrical Schiff bases derived from 3,4-diaminopyridine and their application in forming hydrogen-bonded dimers showcases innovative approaches in organic chemistry. These compounds' structural and molecular characteristics have broad implications for designing new materials and studying intermolecular interactions (Opozda et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

The development of new piperidine derivatives and the exploration of their properties and potential applications is an active area of research . Future work could involve synthesizing “Methyl 3-methyl-2-(piperidine-1-carbonylamino)pentanoate”, studying its properties, and exploring its potential applications.

properties

IUPAC Name |

methyl 3-methyl-2-(piperidine-1-carbonylamino)pentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-4-10(2)11(12(16)18-3)14-13(17)15-8-6-5-7-9-15/h10-11H,4-9H2,1-3H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAXIYXHMXDHJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)NC(=O)N1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol](/img/structure/B2986867.png)

![4-methoxy-N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2986869.png)

![2-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2986870.png)

![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-phenylpiperazine](/img/structure/B2986874.png)

![Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2986878.png)

![2-[[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2986880.png)

![5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide](/img/structure/B2986885.png)

![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2986886.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide](/img/structure/B2986887.png)